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Introduction

The isolation of high-quality genomic DNA from fungi is a critical first step for a wide range of

molecular applications, including polymerase chain reaction (PCR), DNA sequencing, and

genomic library construction. Fungal cells, however, present a significant challenge due to their

rigid cell walls, which are composed of chitin, glucans, and other polysaccharides. These

polysaccharides can co-precipitate with DNA, inhibiting downstream enzymatic reactions. The

Stearyltrimethylammonium bromide (STAB) method is a robust and effective protocol

designed to overcome these challenges. STAB, a cationic detergent, efficiently lyses cell

membranes and forms complexes with proteins and polysaccharides, facilitating their removal

and enabling the isolation of pure, high-molecular-weight DNA.

Principle of the Method
The STAB DNA extraction method leverages the chemical properties of this cationic detergent.

In a high-salt buffer, STAB binds to DNA, keeping it in solution while precipitating most

polysaccharides. The detergent also aids in the denaturation and removal of proteins.

Subsequent purification steps using organic solvents like chloroform:isoamyl alcohol further

remove protein and lipid contaminants. Finally, the DNA is precipitated from the aqueous phase

using isopropanol or ethanol, washed to remove residual salts and STAB, and resuspended in

a suitable buffer.
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Quantitative Data Summary
The following table summarizes typical quantitative outcomes for fungal DNA extraction using a

STAB-based method, adapted from similar CTAB protocols. The yield and purity can vary

depending on the fungal species, the age of the culture, and the starting material.

Parameter Value/Range
Fungal Species
Example

Source

DNA Yield (µg/g of

mycelium)
210 - 301

Aspergillus niger,

Bipolaris cyanodontis
[1]

239 - 250
Fusarium oxysporum,

Penicillium spp.
[1]

DNA Concentration

(ng/µL)
> 100 General Fungi [2]

DNA Purity

(A260/A280 ratio)
1.67 - 1.92

Aspergillus flavus,

Bipolaris cyanodontis
[1]

2.01 - 2.10
Fusarium oxysporum,

Penicillium spp.
[1]

DNA Integrity

(Average Fragment

Size)

> 30 kb General Fungi [2]

Experimental Protocol
This protocol details a step-by-step methodology for the extraction of genomic DNA from fungal

mycelium using STAB.

Materials and Reagents:

Fungal mycelium (fresh or frozen)

Liquid nitrogen

Sterile mortar and pestle
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2.0 mL microcentrifuge tubes

Water bath or heat block

Microcentrifuge

STAB Extraction Buffer (2% (w/v) STAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4

M NaCl)

Proteinase K (20 mg/mL)

RNase A (10 mg/mL) (optional)

Chloroform:Isoamyl alcohol (24:1, v/v)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0) or nuclease-free water

Procedure:

I. Sample Preparation and Cell Lysis

Pre-chill a sterile mortar and pestle with liquid nitrogen.

Weigh approximately 100-200 mg of fresh or frozen fungal mycelium.

Place the mycelium in the mortar and add liquid nitrogen. Grind the tissue to a fine powder.

[3]

Transfer the powdered mycelium to a 2.0 mL microcentrifuge tube.

Add 800 µL of pre-warmed (65°C) STAB Extraction Buffer and 10 µL of Proteinase K (20

mg/mL).

Vortex briefly to ensure thorough mixing.
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Incubate the mixture in a water bath at 65°C for 30-60 minutes. Invert the tube every 10-15

minutes to aid lysis.[3]

II. Purification

Cool the tube to room temperature.

Add an equal volume (approximately 800 µL) of chloroform:isoamyl alcohol (24:1).[4]

Mix by inverting the tube for 5-10 minutes until an emulsion is formed.

Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4] The mixture will separate into three

phases: an upper aqueous phase (containing DNA), a middle interphase, and a lower

organic phase.

Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube,

avoiding the interphase.

III. DNA Precipitation

Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

Mix gently by inversion until a white, thread-like DNA precipitate is visible.

Incubate at -20°C for at least 30 minutes to enhance precipitation.

Centrifuge at 13,000 rpm for 20 minutes at 4°C to pellet the DNA.

IV. DNA Washing and Resuspension

Carefully decant the supernatant without disturbing the DNA pellet.

Add 1 mL of ice-cold 70% ethanol to wash the pellet, removing residual salts and STAB.[4]

Centrifuge at 13,000 rpm for 5 minutes at 4°C.

Discard the ethanol and air-dry the pellet for 10-20 minutes at room temperature. Avoid over-

drying, as it can make the DNA difficult to dissolve.[4]
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Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water.

Optional: To remove RNA contamination, add 1 µL of RNase A (10 mg/mL) and incubate at

37°C for 30 minutes.

Store the purified genomic DNA at -20°C for long-term storage.

Experimental Workflow Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Fungal DNA Extraction Workflow using STAB

Start: Fungal Mycelium (~100-200mg)

Grind in Liquid Nitrogen

Add STAB Buffer & Proteinase K
Incubate at 65°C for 30-60 min

Add Chloroform:Isoamyl Alcohol (24:1)
Centrifuge for 10 min

Collect Aqueous Phase

Add Ice-Cold Isopropanol
Centrifuge for 20 min

Wash Pellet with 70% Ethanol
Centrifuge for 5 min

Air Dry Pellet & Resuspend in TE Buffer

End: Purified Genomic DNA
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Caption: Workflow for fungal gDNA isolation using the STAB method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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